catécolos

Catechols are a class of organic compounds characterized by a hydroxyl group (-OH) on either side of an ortho-positioned benzene ring. These aromatic compounds exhibit diverse chemical properties and biological activities, making them essential in various applications across different fields.

Catechol derivatives can be found in numerous natural products, including catechin from tea, epicatechin, and resorcinol. Their presence is critical in biochemistry for their role as antioxidants and free radical scavengers. Catechols are also widely used in the pharmaceutical industry due to their potential as drug precursors and intermediates. Moreover, they play a significant role in environmental chemistry, serving as indicators of pollution and degradation processes.

In synthetic applications, catechols can be modified through various chemical reactions such as esterification, etherification, or sulfonation, allowing for the creation of specialized compounds with tailored properties. Their unique structural features make them valuable tools in material science, where they are utilized in the development of advanced polymers and composites.

Overall, catechols offer a versatile platform for both natural product research and synthetic chemistry, contributing significantly to advancements in biochemistry, pharmaceuticals, and environmental monitoring.

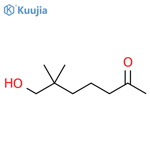

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

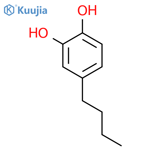

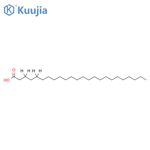

|

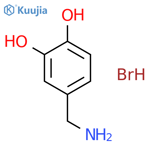

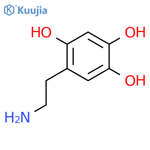

3,4-Dihydroxybenzylamine hydrobromide | 16290-26-9 | C7H10BrNO2 |

|

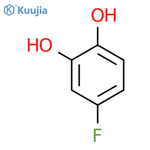

4-fluorobenzene-1,2-diol | 367-32-8 | C6H5FO2 |

|

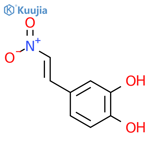

4-(2-nitroethenyl)benzene-1,2-diol | 108074-44-8 | C8H7NO4 |

|

5-(2-Aminoethyl)benzene-1,2,4-triol | 1199-18-4 | C8H11NO3 |

|

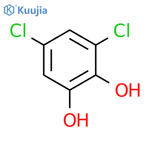

3,5-dichlorobenzene-1,2-diol | 13673-92-2 | C6H4Cl2O2 |

|

4-(1S)-2-amino-1-hydroxyethylbenzene-1,2-diol | 149-95-1 | C8H11NO3 |

|

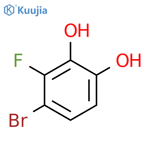

4-bromo-3-fluorobenzene-1,2-diol | 150190-99-1 | C6H4BrFO2 |

|

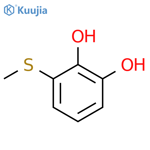

1,4-Benzenediol, 2-(methylthio)- | 18231-99-7 | C7H8O2S |

|

4-Butyl-1,2-dihydroxy benzene | 2525-05-5 | C10H14O2 |

|

4-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,2-diol | 7683-59-2 | C11H17NO3 |

Literatura relevante

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

Proveedores recomendados

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

Lignoceric Acid-d4 Cas No: 61389-26-2

Lignoceric Acid-d4 Cas No: 61389-26-2 -

-

-